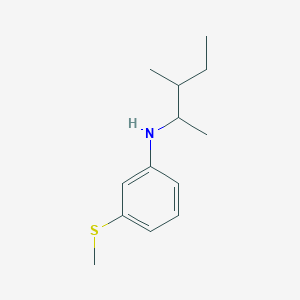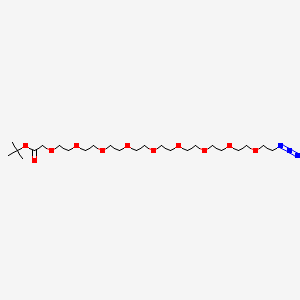
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline is an organic compound with a complex structure that includes both aniline and sulfanyl functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of aniline with 3-methylpentan-2-yl halide, followed by the introduction of the methylsulfanyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium or nickel may be used to enhance the reaction rates and yields. The process is typically optimized to minimize by-products and maximize the purity of the final product.
化学反応の分析
Types of Reactions
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions may require reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学的研究の応用
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to changes in cellular function. The sulfanyl group can participate in redox reactions, while the aniline group can engage in hydrogen bonding and other interactions with biomolecules.
類似化合物との比較
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)aniline can be compared with other similar compounds such as:
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)benzene: Lacks the aniline group, resulting in different chemical reactivity and applications.
N-(3-Methylpentan-2-yl)-3-(methylsulfanyl)phenol: Contains a hydroxyl group instead of an aniline group, leading to different hydrogen bonding and solubility properties.
The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties.
特性
分子式 |
C13H21NS |
|---|---|
分子量 |
223.38 g/mol |
IUPAC名 |
N-(3-methylpentan-2-yl)-3-methylsulfanylaniline |
InChI |
InChI=1S/C13H21NS/c1-5-10(2)11(3)14-12-7-6-8-13(9-12)15-4/h6-11,14H,5H2,1-4H3 |
InChIキー |
UTEWWPYTTMHTSN-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C)NC1=CC(=CC=C1)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![Gal beta(1-3)[Neu5Ac alpha(2-6)]GlcNAc-beta-pNP](/img/structure/B12089616.png)
